molecular formula C13H18O3 B148275 3-Cyclopentyloxy-4-methoxybenzyl alcohol CAS No. 133332-49-7

3-Cyclopentyloxy-4-methoxybenzyl alcohol

Cat. No.: B148275
CAS No.: 133332-49-7
M. Wt: 222.28 g/mol
InChI Key: JIRHAGAOHOYLNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualization of Substituted Benzyl (B1604629) Alcohols in Organic Synthesis and Medicinal Chemistry

Substituted benzyl alcohols are highly valued as key intermediates, or synthons, in the construction of more complex molecular architectures. Their utility stems from the reactivity of the benzylic hydroxyl group, which can undergo a variety of transformations such as oxidation to aldehydes and carboxylic acids, conversion to benzylic halides for subsequent nucleophilic substitution, and ether or ester formation. researchgate.net In medicinal chemistry, the benzyl alcohol motif is present in numerous drug molecules, where it can participate in crucial hydrogen bonding interactions with biological targets. nih.gov The specific substituents on the aromatic ring play a critical role in modulating the electronic and steric properties of the molecule, thereby influencing its reactivity and pharmacological profile.

Significance of Ether and Alkoxy Substituents in Aromatic Ring Systems

Ether and, more specifically, alkoxy groups are common substituents in aromatic systems that significantly impact the chemical and physical properties of the molecule. nih.gov The oxygen atom of an alkoxy group can donate electron density to the aromatic ring through resonance, which activates the ring towards electrophilic aromatic substitution, primarily at the ortho and para positions. This electronic effect can also influence the acidity of nearby protons and the reactivity of other functional groups attached to the ring. In the context of medicinal chemistry, alkoxy groups can enhance a molecule's lipophilicity, which can improve its absorption, distribution, metabolism, and excretion (ADME) properties. They can also serve as handles for further functionalization or as key recognition elements for binding to biological targets.

Overview of 3-Cyclopentyloxy-4-methoxybenzyl alcohol as a Chemical Entity

This compound is a disubstituted benzyl alcohol that has garnered attention as a valuable intermediate, particularly in the synthesis of pharmaceuticals. chemimpex.com Its structure features a benzyl alcohol core with a methoxy (B1213986) group at the 4-position and a more sterically demanding cyclopentyloxy group at the 3-position. This unique combination of substituents imparts specific properties to the molecule, making it a key component in the synthesis of targeted therapeutic agents.

PropertyValue
CAS Number 133332-49-7
Molecular Formula C13H18O3
Molecular Weight 222.28 g/mol
IUPAC Name (3-(Cyclopentyloxy)-4-methoxyphenyl)methanol

This compound serves as a prime example of how the strategic incorporation of ether and alkoxy groups onto a benzyl alcohol scaffold can lead to a chemical entity with significant potential in synthetic and medicinal chemistry. vulcanchem.com

Detailed Research Findings on this compound

The primary application of this compound in the scientific literature is as a crucial building block in the synthesis of phosphodiesterase 4 (PDE4) inhibitors. ebi.ac.uknih.gov PDE4 is an enzyme that plays a key role in the inflammatory cascade, and its inhibition has been a major target for the development of new treatments for inflammatory diseases such as chronic obstructive pulmonary disease (COPD) and asthma. mdpi.comuel.ac.uk

One of the most well-documented uses of this alcohol is in the synthesis of Rolipram analogues and other potent PDE4 inhibitors. The 3-cyclopentyloxy-4-methoxyphenyl moiety is a common feature in many of these inhibitors, as it has been found to fit well into the active site of the PDE4 enzyme. uel.ac.uk

A general synthetic approach to this compound involves the reduction of the corresponding aldehyde, 3-cyclopentyloxy-4-methoxybenzaldehyde. This reduction can be readily achieved using standard reducing agents.

Reactant Reagent Product
3-Cyclopentyloxy-4-methoxybenzaldehydeSodium borohydride (B1222165)This compound

The reactivity of this compound is characteristic of a substituted benzyl alcohol. The hydroxyl group can be activated for nucleophilic substitution or oxidized to the corresponding aldehyde. The electron-donating nature of the alkoxy and cyclopentyloxy groups activates the aromatic ring for electrophilic substitution, although the steric bulk of the cyclopentyloxy group may influence the regioselectivity of such reactions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3-cyclopentyloxy-4-methoxyphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O3/c1-15-12-7-6-10(9-14)8-13(12)16-11-4-2-3-5-11/h6-8,11,14H,2-5,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIRHAGAOHOYLNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CO)OC2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70456636
Record name 3-CYCLOPENTYLOXY-4-METHOXYBENZYL ALCOHOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70456636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133332-49-7
Record name 3-CYCLOPENTYLOXY-4-METHOXYBENZYL ALCOHOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70456636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Reaction Pathways of 3 Cyclopentyloxy 4 Methoxybenzyl Alcohol

Established Synthetic Routes to 3-Cyclopentyloxy-4-methoxybenzyl alcohol

The primary and most well-documented method for synthesizing this compound is through the reduction of its corresponding aldehyde, 3-Cyclopentyloxy-4-methoxybenzaldehyde. prepchem.comuspto.gov

The conversion of 3-Cyclopentoxy-4-methoxybenzaldehyde to this compound is a classic example of aldehyde reduction, a fundamental transformation in organic synthesis. researchgate.net This pathway involves the reduction of the carbonyl group of the aldehyde to a primary alcohol.

A common and effective method for this reduction utilizes sodium borohydride (B1222165) (NaBH₄) as the reducing agent in an alcoholic solvent, typically absolute ethanol (B145695). prepchem.com Sodium borohydride is a mild and selective reducing agent, well-suited for converting aldehydes and ketones to their corresponding alcohols. researchgate.net

The reaction is typically carried out by dissolving the aldehyde in ethanol, followed by the addition of sodium borohydride. prepchem.com The mixture is then stirred at room temperature for a sufficient duration, often around one hour, to ensure the complete conversion of the starting material. prepchem.com

Table 1: Reagents and Reaction Conditions for the Reduction of 3-Cyclopentoxy-4-methoxybenzaldehyde prepchem.com
Reactant/ReagentMolar Mass (g/mol)Amount UsedMolar EquivalentSolventTemperatureReaction Time
3-Cyclopentoxy-4-methoxybenzaldehyde220.2710.42 g (47.3 mmol)1.0Absolute Ethanol (100 mL)Room Temperature1 hour
Sodium Borohydride (NaBH₄)37.830.9 g (23.8 mmol)0.5

Following the completion of the reaction, a specific work-up procedure is required to isolate and purify the product. The reaction is first quenched, typically with an acid like acetic acid, to neutralize any remaining reducing agent and decompose the borate ester intermediates. prepchem.com

The subsequent steps involve:

Concentration: The solvent is removed under reduced pressure.

Azeotropic Distillation: Toluene is added and evaporated multiple times to remove residual water and acetic acid. prepchem.com

Extraction: The residue is dissolved in a solvent such as chloroform and washed with a saturated sodium chloride (brine) solution to remove water-soluble impurities. prepchem.com

Drying and Concentration: The organic layer is dried over an anhydrous salt like magnesium sulfate, filtered, and concentrated to yield the crude product. prepchem.com

For purification, liquid chromatography is the method of choice. The crude oil is passed through a silica (B1680970) gel column, and the final product is eluted using a solvent system such as 10% ethyl acetate (B1210297) in hexane. prepchem.com This technique separates the desired alcohol from any unreacted aldehyde or other byproducts, yielding an analytically pure oil. prepchem.com

While specific yield data for the aforementioned synthesis is not provided in the source material, yields for sodium borohydride reductions of aromatic aldehydes are generally high, often ranging from 71% to 96%. researchgate.netugm.ac.id Several strategies can be employed to optimize the yield and purity:

Molar Equivalents: Adjusting the molar ratio of sodium borohydride can impact the reaction's efficiency. While the documented procedure uses 0.5 equivalents, studies on similar reductions suggest that using 1.25 to 1.5 molar equivalents can ensure complete conversion. orientjchem.orgorientjchem.org

Solvent Choice: While ethanol is effective, alternative solvents or solvent systems can be used. Some reductions have been successfully carried out in water, which is considered a "green" solvent. orientjchem.org

Additives: The inclusion of additives can enhance selectivity and reaction rates. For instance, using sodium oxalate (Na₂C₂O₄) or sodium nitrate (NaNO₃) in aqueous media has been shown to improve the selective reduction of aldehydes. orientjchem.orgorientjchem.org

Energy Sources: The use of ultrasound irradiation can accelerate the reaction, leading to shorter reaction times and potentially higher yields compared to conventional stirring. researchgate.netugm.ac.id

Purity is typically assessed by thin-layer chromatography (TLC) during the reaction to monitor its completion. ugm.ac.id The final product's purity is confirmed using standard analytical methods. Commercial suppliers often report purities of 95% or higher for this compound. sigmaaldrich.com

An alternative synthetic pathway to this compound can be envisioned starting from isovanillin (B20041) (3-hydroxy-4-methoxybenzaldehyde). wikipedia.org This route involves two main steps:

Williamson Ether Synthesis: Isovanillin's free phenolic hydroxyl group at the 3-position is reacted with a cyclopentyl halide (e.g., cyclopentyl bromide) in the presence of a base (like potassium carbonate). This reaction forms the ether linkage, yielding the intermediate 3-Cyclopentyloxy-4-methoxybenzaldehyde.

Reduction: The aldehyde intermediate is then reduced to the target alcohol, this compound, using the sodium borohydride method described previously (Section 2.1.1).

This approach allows for the construction of the molecule from a different, readily available starting material.

The synthesis of this compound has been described in patent literature, primarily in the context of its use as a chemical intermediate. A notable example is a U.S. patent that explicitly details the preparation of the compound, which is then used in the synthesis of a more complex aniline derivative. uspto.gov

Furthermore, the compound is identified as a key intermediate in patents for the synthesis of 3,8-di-substituted 6-aminopurine derivatives. google.com These derivatives are developed as phosphodiesterase (PDE) IV inhibitors, which have applications as bronchodilators and anti-inflammatory agents. google.com The inclusion of the 3-cyclopentyloxy-4-methoxybenzyl group in these complex molecules highlights the importance of efficient and reliable synthetic routes to this specific alcohol.

Reduction of 3-Cyclopentoxy-4-methoxybenzaldehyde

Advanced Synthetic Strategies and Novel Approaches

The synthesis of this compound and its derivatives has evolved beyond classical methods, embracing advanced strategies that offer greater control over stereochemistry, improved environmental footprint, and enhanced efficiency through catalysis. These novel approaches are critical in medicinal chemistry and materials science, where precise molecular architecture is paramount.

Stereoselective Synthesis of Related Benzyl (B1604629) Alcohol Derivatives

While specific studies on the stereoselective synthesis of this compound are not prevalent, the broader field of benzyl alcohol synthesis offers valuable insights into methodologies applicable to this and related structures. The creation of chiral benzylic alcohols is of significant interest due to their role as key intermediates in the synthesis of pharmaceuticals and other biologically active molecules.

Advanced methods often focus on the asymmetric reduction of the corresponding prochiral ketones or the enantioselective addition of organometallic reagents to aldehydes. For instance, dual nickel/photoredox-catalyzed enantioselective reductive cross-coupling of aryl halides with α-bromobenzoates can provide access to a variety of chiral secondary benzylic alcohols under mild conditions organic-chemistry.org. Another approach involves the use of chiral catalysts, such as those based on nickel complexes with chiral bisoxazoline ligands, to achieve stereoselective reductive arylation of ketones with high enantioselectivity organic-chemistry.org.

Furthermore, palladium/copper co-catalyzed enantio- and diastereodivergent benzylic substitution reactions have been developed to construct two stereocenters concurrently, one at the benzylic position and another on the nucleophile moiety. This allows for the synthesis of various benzylic alcohol derivatives with excellent control over both diastereo- and enantioselectivity researchgate.net. These strategies highlight the potential for producing chiral analogs of this compound with high optical purity.

Green Chemistry Principles in the Synthesis of Aromatic Alcohols

The application of green chemistry principles to the synthesis of aromatic alcohols aims to reduce the environmental impact of chemical processes. This involves the use of renewable resources, less hazardous reagents, and more energy-efficient methods.

Biocatalysis has emerged as a powerful tool in this regard. The use of alcohol dehydrogenases (ADHs) for the asymmetric reduction of aromatic ketones to chiral aromatic alcohols is a prime example. For instance, a novel medium-chain alcohol dehydrogenase from Rhodococcus R6 has been successfully employed to catalyze the asymmetric reduction of a range of aromatic ketones, achieving high enantioselectivity nih.govnih.gov. Such biocatalytic systems can be coupled with coenzyme regeneration systems, for example using formate dehydrogenase, to improve efficiency and scalability nih.govnih.gov. These enzymatic methods often operate in aqueous media under mild conditions, offering a sustainable alternative to traditional chemical reductions that may use stoichiometric amounts of metal hydrides.

Another green approach involves the use of plant-based catalysts. Homogenates of common vegetables like broccoli and cauliflower have been shown to efficiently reduce aromatic aldehydes to their corresponding alcohols in aqueous suspensions under mild conditions researchgate.net. This methodology avoids the need for isolated enzymes and expensive cofactors, presenting a low-cost and environmentally friendly synthetic route researchgate.net. Additionally, transition-metal-free conditions for reactions such as the radical coupling of aromatic alcohols offer a more benign pathway by avoiding potentially toxic and expensive metal catalysts chalmers.se.

Catalytic Methods in the Formation of Carbon-Oxygen Bonds

The formation of the ether linkage, specifically the cyclopentyloxy group in this compound, is a key synthetic step that can be achieved through various catalytic methods. Traditional methods like the Williamson ether synthesis are effective but can require harsh conditions. Modern catalytic approaches offer milder and more efficient alternatives for the formation of C-O bonds.

Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern ether synthesis. While palladium and copper catalysts are well-established for forming aryl ethers, nickel catalysis is emerging as a valuable strategy for C-O bond formation nih.gov. Nickel-catalyzed intramolecular cross-coupling between vinyl halides and alcohols has been shown to be effective for the synthesis of cyclic enol ethers under exceptionally mild conditions nih.gov. For intermolecular etherification, ruthenium hydride complexes have been developed as catalysts for the reductive etherification of aldehydes and ketones with alcohols, using environmentally benign water as a solvent and molecular hydrogen as the reducing agent nih.gov.

Acid catalysis also plays a role in ether synthesis. Symmetrical ethers can be formed through the acid-catalyzed dehydration of primary alcohols masterorganicchemistry.com. While this method is typically used for symmetrical ethers, it underscores the utility of acid catalysts in promoting C-O bond formation. For the synthesis of unsymmetrical ethers like this compound, catalytic methods involving the activation of one of the alcohol partners or the use of a coupling agent are generally preferred.

Derivatization Reactions of this compound

The hydroxyl group of this compound is a versatile functional handle that allows for a variety of derivatization reactions. These transformations are crucial for creating analogs with modified properties or for preparing intermediates for more complex syntheses.

Transformation to Halide Derivatives (e.g., 3-Cyclopentyloxy-4-methoxybenzyl chloride)

The conversion of the primary alcohol in this compound to a benzylic halide, such as the corresponding chloride, is a fundamental transformation that activates the benzylic position for nucleophilic substitution reactions. This conversion is typically achieved using a variety of halogenating agents.

A common and effective reagent for this transformation is thionyl chloride (SOCl₂). The reaction of a benzyl alcohol with thionyl chloride, often in an inert solvent like chloroform, proceeds readily to form the benzyl chloride, with sulfur dioxide and hydrogen chloride as byproducts. This method has been successfully applied to the synthesis of related compounds like p-methoxybenzyl chloride from p-methoxybenzyl alcohol. The reaction is typically carried out under reflux to ensure complete conversion.

Other reagents that can be employed for this transformation include oxalyl chloride and phosphorus halides such as phosphorus trichloride (PCl₃) and phosphorus pentachloride (PCl₅). The choice of reagent can depend on the desired reactivity and the presence of other functional groups in the molecule.

ReagentTypical ConditionsByproducts
Thionyl chloride (SOCl₂)Reflux in an inert solvent (e.g., chloroform)SO₂, HCl
Oxalyl chloride ((COCl)₂)Often used with a catalyst like DMFCO, CO₂, HCl
Phosphorus trichloride (PCl₃)Neat or in a non-polar solventH₃PO₃
Phosphorus pentachloride (PCl₅)Neat or in a non-polar solventPOCl₃, HCl

Oxidation Reactions of the Alcohol Moiety

The primary alcohol group of this compound can be oxidized to the corresponding aldehyde, 3-Cyclopentyloxy-4-methoxybenzaldehyde, or further to the carboxylic acid, 3-Cyclopentyloxy-4-methoxybenzoic acid. The choice of oxidant and reaction conditions determines the extent of the oxidation.

A variety of chromium(VI)-based reagents have been traditionally used for the oxidation of benzyl alcohols to aldehydes. These include pyridinium chlorochromate (PCC) and pyridinium dichromate (PDC). These reagents are typically used in anhydrous organic solvents like dichloromethane to prevent over-oxidation to the carboxylic acid. The kinetics and mechanism of oxidation of substituted benzyl alcohols by reagents like pyrazinium dichromate have been studied, indicating the formation of a chromate ester intermediate asianpubs.org.

More recently, greener and more selective catalytic methods have been developed. For example, the aerobic oxidation of benzylic alcohols can be catalyzed by N-hydroxyphthalimides (NHPIs) in the presence of a co-catalyst acs.org. The selectivity for the aldehyde is generally high for primary benzylic alcohols acs.org. Furthermore, (photo)electrocatalytic methods using heterogeneous noble and transition metal electrocatalysts offer a green approach to benzyl alcohol oxidation, providing an alternative to traditional chemical oxidants rsc.org. The selective synthesis of benzylic alcohols can also be achieved through C-H oxidation, and conversely, the oxidation of the alcohol can be controlled to yield the aldehyde without further oxidation to the ketone by using specific oxidants like bis(methanesulfonyl) peroxide acs.orgorganic-chemistry.org.

Oxidizing Agent/SystemProductNotes
Pyridinium chlorochromate (PCC)AldehydeMild oxidant, used in anhydrous conditions.
Pyridinium dichromate (PDC)Aldehyde or Carboxylic AcidOutcome depends on reaction conditions.
N-Hydroxyphthalimide (NHPI)/Co(II)/O₂AldehydeCatalytic aerobic oxidation.
(Photo)electrocatalysisAldehyde or Carboxylic AcidGreen method, product depends on catalyst and potential.
Bis(methanesulfonyl) peroxideAldehydeSelective for mono-oxidation.

Formation of Esters and Ethers

This compound serves as a versatile precursor for the synthesis of various ester and ether derivatives. These reactions are fundamental in modifying the properties of the parent alcohol for applications in pharmaceutical and materials science. chemimpex.com

Esterification:

The formation of esters from this compound can be achieved through several established synthetic routes. These methods, commonly applied to benzyl alcohols, are readily adaptable.

One prevalent method involves the reaction of the alcohol with an acid chloride in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine. The base serves to neutralize the hydrochloric acid byproduct generated during the reaction.

Reaction Scheme:

this compound + R-COCl → 3-Cyclopentyloxy-4-methoxybenzyl ester + HCl

Similarly, acid anhydrides can be employed for esterification, often requiring a catalyst like 4-dimethylaminopyridine (DMAP) to enhance the reaction rate.

For more sensitive substrates, carbodiimide coupling reagents , such as dicyclohexylcarbodiimide (DCC), facilitate the ester formation between the alcohol and a carboxylic acid. nih.gov This method is advantageous for its mild reaction conditions. nih.gov

The Mitsunobu reaction provides another pathway to esters, particularly when specific stereochemistry needs to be maintained. nih.gov This reaction involves the use of triphenylphosphine and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD). nih.gov

Esterification Method Reagents Key Features
Acid ChlorideR-COCl, Pyridine or Et3NGenerally high yielding and straightforward.
Acid Anhydride(R-CO)2O, DMAP (optional)Suitable for a range of carboxylic acids.
Carbodiimide CouplingR-COOH, DCC, DMAP (optional)Mild conditions, suitable for sensitive substrates. nih.gov
Mitsunobu ReactionR-COOH, PPh3, DEAD/DIADInversion of stereochemistry at the alcohol center. nih.gov

Etherification:

The synthesis of ethers from this compound can be accomplished through methods like the Williamson ether synthesis. This involves the deprotonation of the alcohol with a strong base, such as sodium hydride, to form the corresponding alkoxide. The subsequent reaction of this alkoxide with an alkyl halide yields the desired ether.

Reaction Scheme:

this compound + NaH → 3-Cyclopentyloxy-4-methoxybenzyl alkoxide + H₂

3-Cyclopentyloxy-4-methoxybenzyl alkoxide + R-X → 3-Cyclopentyloxy-4-methoxybenzyl ether + NaX

Synthesis of α-Methyl-3-cyclopentyloxy-4-methoxybenzyl alcohol

The synthesis of α-Methyl-3-cyclopentyloxy-4-methoxybenzyl alcohol can be achieved through the nucleophilic addition of a methyl group to the corresponding aldehyde, 3-Cyclopentyloxy-4-methoxybenzaldehyde. A common method for this transformation is the use of a Grignard reagent, such as methylmagnesium bromide (CH₃MgBr).

The reaction proceeds via the attack of the nucleophilic methyl group of the Grignard reagent on the electrophilic carbonyl carbon of the aldehyde. Subsequent workup with an aqueous acid solution protonates the resulting alkoxide to yield the secondary alcohol.

Reaction Scheme:

3-Cyclopentyloxy-4-methoxybenzaldehyde + CH₃MgBr → Intermediate Alkoxide

Intermediate Alkoxide + H₃O⁺ → α-Methyl-3-cyclopentyloxy-4-methoxybenzyl alcohol

Applications in Medicinal Chemistry and Pharmaceutical Development

Role as a Key Intermediate in Pharmaceutical Synthesis

As a key intermediate, 3-Cyclopentyloxy-4-methoxybenzyl alcohol provides a foundational scaffold upon which chemists can build, modify, and elaborate to produce a diverse array of molecules. scbt.com Its excellent solubility and stability make it a suitable candidate for various synthetic transformations in both laboratory and industrial settings. chemimpex.com

The true value of this compound is realized in its incorporation into larger, more complex molecules that exhibit significant biological activity. scbt.com A prime example of this is in the development of inhibitors for phosphodiesterase 4 (PDE4), an enzyme family implicated in inflammatory diseases. The "3-cyclopentyloxy-4-methoxyphenyl" moiety, derived from the benzyl (B1604629) alcohol, is a critical component in a number of potent PDE4 inhibitors.

One notable example is the synthesis of 3-(3-Cyclopentyloxy-4-methoxy-benzyl)-8-isopropyl-adenine (V11294) , a selective inhibitor of human lung PDE4. In this synthesis, the 3-Cyclopentyloxy-4-methoxybenzyl portion of the molecule is a key determinant of its interaction with the target enzyme.

The structural characteristics of this compound contribute to the enhanced bioactivity and selectivity of the final drug candidates. scbt.com In the realm of PDE4 inhibitors, selectivity is crucial to minimize side effects. Research has shown that the 3-(cyclopentyloxy)-4-methoxyphenyl group is a key feature for achieving high potency and selectivity, particularly for the PDE4D isoform.

A study focused on the development of new PDE4D inhibitors used derivatives of 3-(cyclopentyloxy)-4-methoxybenzaldehyde, which is closely related to the alcohol, to synthesize a series of compounds. chemimpex.com The findings from this research underscore the importance of the core structure provided by this compound in achieving the desired therapeutic profile. The following table details the inhibitory potency of some of these synthesized compounds against the PDE4D enzyme. chemimpex.com

Compound IDDescriptionPDE4D Inhibition (IC₅₀)
GEBR-4a (1) Hit compoundData not provided
GEBR-7b (2) Hit compoundData not provided
Compound 8 Derivative with modified linkerIncreased potency vs. GEBR-7b
Compound 10a Derivative with modified linkerIncreased potency vs. GEBR-7b
Compound 10b Derivative with modified linkerIncreased potency vs. GEBR-7b

IC₅₀ is the half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Exploration in Drug Discovery Processes

The utility of this compound extends throughout the drug discovery pipeline, from initial hit identification to lead optimization.

Current scientific literature primarily highlights the role of this compound as a synthetic intermediate rather than a direct therapeutic agent. Its value is realized through the biological activity of the more complex molecules it is used to create. Its favorable properties, such as good solubility and stability, facilitate its use in the synthesis of active pharmaceutical ingredients. chemimpex.com

As established, this compound is a fundamental component of various complex molecules with demonstrated medicinal properties. Its presence in the final structure is often by design, intended to confer specific advantageous characteristics to the molecule. The compound is a key part of the synthesis of potent PDE4 inhibitors, which have therapeutic potential for treating inflammatory conditions, including respiratory diseases.

The chemical structure of this compound directly contributes to the pharmacological properties of the molecules it helps to form. The cyclopentyloxy group, for instance, can enhance lipophilicity, which may improve a drug's ability to cross biological membranes and reach its target. chemimpex.com The methoxy (B1213986) and cyclopentyloxy groups on the phenyl ring are crucial for the specific interactions with the active site of target enzymes, such as PDE4. chemimpex.com

Docking simulations have confirmed that the features of the 3-(cyclopentyloxy)-4-methoxyphenyl moiety are critical for a productive and selective interaction within the catalytic pocket of the PDE4D enzyme. chemimpex.com Modifications to other parts of the molecule, while keeping this core structure intact, have been shown to fine-tune the potency and selectivity of these inhibitors. chemimpex.com This underscores the foundational role of the scaffold provided by this compound in dictating the pharmacological profile of the final drug candidate.

Relevance in Drug Delivery Systems

The structural characteristics of this compound make it a compound of interest in the formulation of drug delivery systems. Its properties are considered valuable for enhancing the efficacy of pharmaceutical products. chemimpex.com

Enhancing Bioavailability of Active Pharmaceutical Ingredients

This compound is recognized for its role in developing advanced pharmaceutical formulations. chemimpex.com The compound's distinct structural features, including its solubility and stability, position it as a suitable candidate for inclusion in drug delivery systems aimed at improving the bioavailability of active pharmaceutical ingredients (APIs). chemimpex.com Enhanced bioavailability is a critical factor in the development of effective therapeutic agents, and the use of intermediates like this alcohol can be a key strategy in achieving this goal. It can also serve as a polymer precursor for creating drug delivery devices. epdf.pub

Interaction with Biological Membranes

The efficacy of a drug is often dependent on its ability to traverse biological membranes to reach its target. This compound possesses physicochemical properties that facilitate interaction with these membranes. chemimpex.com The presence of both a lipophilic cyclopentyloxy group and a more polar benzyl alcohol moiety provides a balance that can improve membrane permeability, which is a crucial aspect of enhancing the bioavailability of an API. chemimpex.com

Development of Novel Analogs and Derivatives for Therapeutic Targets

This compound serves as a key intermediate in the synthesis of various pharmaceutical compounds, where the goal is to create drugs with improved bioactivity and selectivity. chemimpex.com

Structure-Activity Relationship (SAR) Studies of Substituted Benzyl Alcohols

Structure-Activity Relationship (SAR) is a fundamental concept in medicinal chemistry that links the chemical structure of a molecule to its biological activity. wikipedia.org By systematically modifying the molecular structure, chemists can produce new compounds with potentially improved therapeutic properties. drugdesign.org SAR analysis helps determine which chemical groups are responsible for a drug's effects, allowing for targeted modifications to enhance potency or other desired characteristics. wikipedia.org

For the class of substituted benzyl alcohols, SAR studies have been conducted to understand how different substituents on the benzene (B151609) ring influence their biological activity. A study on the toxicity of 20 mono-substituted benzyl alcohols against Tetrahymena pyriformis revealed a clear relationship between chemical structure and biological response. nih.gov The findings demonstrated that lipophilicity, represented by the 1-octanol/water partition coefficient (log K_ow_), is a significant factor. However, the predictive power of the SAR model was greatly improved by including the Hammett sigma constant (σ), which accounts for the electronic effects of the substituents. nih.gov

Table 1: SAR Findings for Substituted Benzyl Alcohols

Parameter Description Impact on Biological Activity
log K_ow_ 1-Octanol/Water Partition Coefficient A measure of a compound's lipophilicity. A linear relationship was observed between log K_ow_ and the biological response for both alkylated and halogenated series. nih.gov
Hammett Constant (σ) Electronic Effect Parameter Quantifies the electron-donating or electron-withdrawing nature of a substituent. Adding this parameter significantly enhanced the correlation of the QSAR model, indicating its importance in predicting activity. nih.gov

| Substituent Position | Ortho, Meta, or Para | The position of the substituent on the benzyl ring influences the electronic and steric properties of the molecule, thereby affecting its interaction with biological targets. nih.gov |

This interactive table summarizes key parameters from Structure-Activity Relationship (SAR) studies on substituted benzyl alcohols.

Design and Synthesis of Analogs (e.g., Rolipram analogues)

The "3-cyclopentyloxy-4-methoxyphenyl" moiety, which is the core structure of this compound, is a key pharmacophore in the design of various therapeutic agents. A prominent example is Rolipram, a selective phosphodiesterase-4 (PDE4) inhibitor. nih.gov Rolipram is chemically known as 4-(3-(cyclopentyloxy)-4-methoxyphenyl)pyrrolidin-2-one. nih.gov

The synthesis of Rolipram and its analogs often utilizes precursors that contain this core structure. For instance, a common synthetic route starts with isovanillin (B20041), which is then alkylated with cyclopentyl bromide to form 3-cyclopentyloxy-4-methoxybenzaldehyde. clockss.org This aldehyde can be subsequently converted to the corresponding benzyl alcohol, making this compound a critical building block for accessing the final heterocyclic structure of Rolipram. epdf.pubclockss.org The development of such analogs is driven by the need for compounds with specific therapeutic profiles, such as anti-inflammatory and antidepressant effects associated with PDE4 inhibition. nih.gov

Computational Chemistry Approaches for Lead Optimization

Following the initial design and synthesis of analogs, computational chemistry plays a vital role in the lead optimization phase. frontiersin.org This stage involves refining the structure of a lead compound to improve its efficacy, selectivity, and pharmacokinetic properties. nih.gov Integrative computational approaches can significantly accelerate this process by predicting the effects of structural modifications before undertaking complex chemical synthesis. frontiersin.org

Various computational methods are employed to optimize lead compounds derived from scaffolds like this compound. These techniques provide insights into drug-target interactions and help rationalize the design of new molecules. nih.govuni-bonn.de

Table 2: Computational Techniques in Lead Optimization

Technique Purpose in Lead Optimization
Molecular Docking Predicts the preferred orientation and binding affinity of a ligand to a specific receptor target. nih.gov
Molecular Dynamics (MD) Simulations Simulates the movement of atoms and molecules to analyze the stability of the ligand-receptor complex and understand the dynamics of their interaction. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Develops mathematical models that correlate the chemical structure of compounds with their biological activity, enabling the prediction of potency for new analogs. wikipedia.orgnih.gov

| ADMET Prediction | In silico models are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity properties of a compound early in the development process. frontiersin.org |

This interactive table outlines common computational chemistry methods used to refine and optimize lead compounds in drug discovery.

Applications in Organic Synthesis and Materials Science

Utilization as a Versatile Building Block in Organic Synthesis

In the field of organic chemistry, 3-Cyclopentyloxy-4-methoxybenzyl alcohol is recognized as a versatile building block. chemimpex.com Its distinct functional groups provide multiple reactive sites, allowing for selective chemical transformations and making it an important intermediate in multi-step syntheses. vulcanchem.com

The structure of this compound is conducive to innovative reactions, enabling chemists to construct complex molecules with greater efficiency. vulcanchem.comchemimpex.com It serves as a key intermediate in the synthesis of sophisticated pharmaceutical compounds, particularly in the development of phosphodiesterase 4 (PDE4) inhibitors. A notable example is its use in the synthesis of V11294 (3-(3-Cyclopentyloxy-4-methoxy-benzyl)-8-isopropyl-adenine), a selective inhibitor of human lung PDE4. vulcanchem.com The compound is also structurally related to Pyrromilast, another agent under investigation for respiratory conditions. vulcanchem.com The strategic placement of its functional groups allows for precise modifications, which is crucial for building the intricate architectures required for biologically active molecules. vulcanchem.com

The application of this compound as a synthetic intermediate extends to the creation of novel compounds for a range of industrial uses. chemimpex.com Beyond pharmaceuticals, it is employed in the flavor and fragrance industry to create unique aromatic compounds that can enhance the scent profiles of perfumes and flavorings. vulcanchem.comchemimpex.com Its potential use in agrochemicals, for the formulation of more effective pesticides and herbicides, further highlights its importance as a precursor to specialized industrial products. chemimpex.com

Table 1: Industrial Applications Derived from Synthetic Intermediates

This interactive table summarizes the industrial sectors that utilize compounds synthesized from this compound.

Industrial Sector Application Area Example of Synthesized Compound/Target Reference
PharmaceuticalRespiratory TherapeuticsPhosphodiesterase 4 (PDE4) Inhibitors (e.g., V11294) vulcanchem.com
Flavor & FragranceScent & Flavor EnhancementUnique Aromatic Compounds vulcanchem.comchemimpex.com
AgrochemicalsCrop ProtectionAdvanced Pesticides and Herbicides chemimpex.com

Role in Specialty Chemicals Production

This compound is a key component in the production of specialty chemicals, which are valued for their performance and function-specific properties. Its role as an organic building block is central to creating high-value products for niche markets. vulcanchem.com This includes its incorporation into cosmetic formulations, where its potential antioxidant properties are utilized to improve skin health and appearance. vulcanchem.comchemimpex.com Its utility in proteomics research further cements its status as a specialty chemical product. scbt.com

Potential in the Development of Advanced Polymers

In materials science, this compound shows significant potential in the development of advanced polymers. chemimpex.com Benzyl (B1604629) alcohols and their derivatives are known to be integrated into polymer structures to impart specific properties. ias.ac.in

The compound functions as a modifier in various polymer formulations. vulcanchem.comchemimpex.com When incorporated into a polymer matrix, either as a monomer or an additive, it can alter the material's fundamental characteristics. This modification is a key strategy for engineering polymers with tailored performance for specific, often demanding, applications. chemimpex.com

The inclusion of this compound in polymer formulations can lead to measurable improvements in key material properties. vulcanchem.comchemimpex.com Specifically, it has been shown to enhance both flexibility and thermal stability. vulcanchem.comchemimpex.com These enhancements are particularly valuable in the packaging and automotive industries, where materials are required to withstand significant mechanical stress and temperature variations. vulcanchem.comchemimpex.com

Table 2: Impact of this compound as a Polymer Modifier

This interactive table details the specific property enhancements in polymers when using this compound as a modifier.

Polymer Property Improvement Industrial Relevance Reference
FlexibilityIncreasedPrevents material cracking and failure under stress, crucial for packaging films and automotive components. vulcanchem.comchemimpex.com
Thermal StabilityIncreasedAllows the polymer to maintain structural integrity at higher temperatures, essential for automotive engine parts and durable packaging. vulcanchem.comchemimpex.com

Intermediate in the Synthesis of Agrochemicals

Intermediate in the Synthesis of Agrochemicals

While direct application in final agrochemical products is not extensively documented, this compound is recognized for its potential as an intermediate in the formulation of more effective pesticides and herbicides. chemimpex.com The structural framework of this compound is a key component in the synthesis of certain bioactive molecules.

A notable application of this compound is as a crucial intermediate in the synthesis of Rolipram. google.com Rolipram is a selective phosphodiesterase-4 (PDE4) inhibitor, a class of compounds that has been investigated for various therapeutic applications. The core structure provided by this compound is integral to the final structure and activity of Rolipram. The synthesis of Rolipram and related compounds highlights the importance of this benzyl alcohol derivative in constructing complex, biologically active molecules.

Application Area Role of this compound Example of Synthesized Compound
Agrochemical IntermediatePrecursor to bioactive moleculesRolipram (a PDE4 inhibitor)

This table illustrates the role of this compound as an intermediate in the synthesis of compounds with potential applications in the broader chemical and pharmaceutical industries, which can be analogous to agrochemical development.

Formulation of More Effective Pesticides and Herbicides

The potential for this compound to contribute to the formulation of more effective pesticides and herbicides stems from its role as a versatile chemical building block. chemimpex.com Although specific commercial pesticides or herbicides directly synthesized from this alcohol are not widely reported, the broader class of benzyl alcohols and their derivatives have been explored for herbicidal properties. For instance, benzyl alcohol itself has been patented for its use as a systemic herbicide. google.com

The development of novel agrochemicals often involves the modification of core structures to enhance efficacy and selectivity. The unique combination of the cyclopentyloxy and methoxy (B1213986) groups on the benzene (B151609) ring of this compound offers a scaffold that can be further functionalized to create new active ingredients for crop protection.

Applications in the Fragrance and Flavor Industry

In the realm of fragrances and flavors, this compound serves as a valuable precursor for the creation of new aromatic compounds. chemimpex.com The structural characteristics of this molecule, particularly the presence of the cyclopentyloxy group, can contribute to unique and desirable scent profiles.

Development of Unique Aromatic Compounds

The development of new fragrance materials is an ongoing pursuit in the industry, with a constant demand for novel scents. google.com Compounds containing cyclopentyl and related cyclic moieties are known to possess interesting and often pleasant olfactory properties, ranging from fresh and green to floral and woody notes. google.comresearchgate.net While the specific organoleptic properties of this compound are not extensively detailed in public literature, its structural similarity to other fragrance ingredients suggests its potential as a starting material for the synthesis of unique aromatic compounds.

For example, derivatives of cyclopentanone (B42830) are used as fragrance ingredients in perfumes, soaps, and detergents. researchgate.net The cyclopentyloxy group in this compound can be a key contributor to the final scent profile of a more complex fragrance molecule derived from it.

Advanced Research Perspectives and Future Directions

Mechanistic Studies of Reactions Involving 3-Cyclopentyloxy-4-methoxybenzyl alcohol

While specific mechanistic studies on this compound are not extensively documented in publicly available literature, its reactivity can be predicted based on the well-established mechanisms of analogous benzyl (B1604629) alcohols. The primary reactive site is the benzylic hydroxyl group, which can participate in oxidation, halogenation, and etherification reactions.

Oxidation to Aldehyde: The conversion of this compound to its corresponding aldehyde, 3-cyclopentyloxy-4-methoxybenzaldehyde, is a key transformation. Mechanistic studies on the oxidation of benzyl alcohols by reagents like bromine or dichromate suggest a rate-determining step that involves the removal of a hydride ion from the carbon atom bearing the hydroxyl group. rsc.orgorientjchem.org For instance, oxidation with bromine in an acetic acid-water solvent is understood to proceed via a mechanism that may involve the synchronous removal of the hydride ion and the hydroxylic proton. rsc.org The presence of electron-donating groups, such as the methoxy (B1213986) and cyclopentyloxy groups on the aromatic ring, is expected to increase the reaction rate by stabilizing the transition state. orientjchem.org

Halogenation: The conversion of the hydroxyl group to a halide (e.g., benzyl chloride) is typically achieved using reagents like thionyl chloride (SOCl₂). The mechanism for this reaction is highly dependent on the reaction conditions. askfilo.comchemistrysteps.com In the absence of a base like pyridine (B92270), the reaction often proceeds through an SNi (nucleophilic substitution, internal return) mechanism, which results in the retention of stereochemistry. masterorganicchemistry.com However, when pyridine is added, it intercepts an intermediate, leading to the formation of a chloride ion that then acts as a nucleophile in a standard SN2 backside attack, causing an inversion of configuration. chemistrysteps.commasterorganicchemistry.com

Etherification: The formation of ethers from this compound, a common derivatization, typically follows the Williamson ether synthesis mechanism. jk-sci.comwikipedia.orgbyjus.com This reaction involves the deprotonation of the alcohol with a strong base to form a potent nucleophile, the corresponding alkoxide. This alkoxide then displaces a halide or another good leaving group from an alkyl halide in a bimolecular nucleophilic substitution (SN2) reaction. wikipedia.orgmasterorganicchemistry.com The reaction is most efficient with primary alkyl halides to avoid competing elimination reactions. masterorganicchemistry.com

A summary of these common reactions and their mechanistic pathways is presented in the table below.

Reaction TypeTypical Reagent(s)Key Mechanistic PathwayExpected Influence of Substituents
Oxidation Br₂, K₂Cr₂O₇Hydride abstraction from benzylic carbon rsc.orgorientjchem.orgElectron-donating groups accelerate the reaction.
Halogenation SOCl₂SN2 (with pyridine) or SNi (without pyridine) masterorganicchemistry.comSteric hindrance can affect the rate of SN2 attack.
Etherification Base + Alkyl HalideSN2 attack by the formed alkoxide wikipedia.orgThe reaction is favored with unhindered primary alkyl halides.

Application of Advanced Spectroscopic Techniques for Structural Elucidation of Novel Derivatives

The synthesis of novel derivatives from this compound necessitates robust analytical methods for unambiguous structural confirmation. Advanced spectroscopic techniques are indispensable for this purpose.

Two-Dimensional (2D) NMR Spectroscopy: While standard one-dimensional ¹H and ¹³C NMR provide basic structural information, 2D NMR techniques are crucial for elucidating the complex architecture of new derivatives. ugm.ac.id

COSY (Correlation Spectroscopy) is used to establish proton-proton (¹H-¹H) coupling networks, identifying which protons are adjacent to each other within the molecule's framework.

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence) correlates directly bonded carbon and proton atoms, allowing for the definitive assignment of ¹³C signals based on their attached protons. ugm.ac.id

HMBC (Heteronuclear Multiple Bond Correlation) is vital for mapping long-range (typically 2-3 bond) correlations between protons and carbons. This technique is particularly powerful for connecting different fragments of a molecule, such as linking the protons of the cyclopentyloxy group to the aromatic ring or confirming the position of newly added functional groups.

Tandem Mass Spectrometry (MS/MS): Mass spectrometry provides information about the molecular weight and elemental composition of a new derivative. Tandem MS (or MS/MS) offers deeper structural insights by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. nih.govmdpi.comnih.gov By carefully analyzing the fragmentation patterns, researchers can deduce the connectivity of atoms and the structure of different subunits within the molecule. This is especially useful for identifying the location and nature of modifications made to the parent this compound structure. nih.gov

The application of these techniques provides a comprehensive and unambiguous characterization of novel chemical entities derived from the parent alcohol.

Sustainable Synthesis and Green Chemistry Innovations for Production

The industrial production of fine chemicals is increasingly guided by the principles of green chemistry, which aim to reduce waste, minimize energy consumption, and use environmentally benign substances.

Greener Reduction of the Precursor: The synthesis of this compound typically involves the reduction of the corresponding benzaldehyde (B42025). Sodium borohydride (B1222165) (NaBH₄) is a common reducing agent for this transformation. rwchem.com While effective, green chemistry innovations focus on improving the reaction environment. Using alternative solvents like polyethylene (B3416737) glycol (PEG) or glycerol (B35011) can enhance the reaction's sustainability, as these solvents are often non-toxic, recyclable, and biodegradable. acgpubs.orgresearchgate.net

Biocatalysis: A promising green alternative is the use of whole-cell biocatalysts or isolated enzymes (such as alcohol dehydrogenases) for the reduction of the aldehyde precursor. researchgate.netmdpi.comresearchgate.net Biocatalytic processes operate under mild conditions (ambient temperature and pressure) in aqueous media, offering high selectivity and significantly reducing the environmental impact compared to traditional chemical methods that may use metal catalysts or harsh reagents. mdpi.com

Phase-Transfer Catalysis (PTC): For the synthesis of derivatives, such as ethers, from this compound, phase-transfer catalysis represents a significant green innovation. tandfonline.comtandfonline.comjetir.org PTC facilitates the reaction between reactants located in different immiscible phases (e.g., an aqueous phase and an organic phase). jetir.org This often eliminates the need for expensive, anhydrous, and often toxic organic solvents, allows for the use of cheaper inorganic bases, and can lead to increased reaction rates under milder conditions. tandfonline.comgoogle.com

Emerging Applications in Niche Chemical Industries

The distinct structural elements of this compound make it and its derivatives attractive for use in specialized, high-value chemical sectors.

Pharmaceuticals: Substituted benzyl ethers are recognized scaffolds in medicinal chemistry. For example, specific benzyl ether derivatives have been investigated as potent and selective S1P₁ receptor agonists, which have applications as immunosuppressive agents. nih.gov The cyclopentyloxy and methoxy groups on the aromatic ring can be fine-tuned to optimize properties such as receptor binding affinity, selectivity, and pharmacokinetic profiles.

Agrochemicals: The compound serves as a key intermediate in the synthesis of new crop protection agents. nbinno.com The lipophilicity imparted by the cyclopentyloxy group can influence the compound's ability to penetrate plant cuticles or interact with biological targets in pests and pathogens, making it a valuable moiety in the design of novel herbicides, fungicides, or insecticides.

Specialty Polymers and Materials Science: Benzyl alcohol derivatives can be used as modifiers in polymer formulations. The bulky cyclopentyloxy group can be exploited to alter the physical properties of polymers, such as increasing the glass transition temperature or modifying solubility and thermal stability. Its derivatives could also find use as building blocks for specialty coatings or liquid crystals where molecular shape and polarity are critical. nbinno.com

Integration with High-Throughput Screening and Combinatorial Chemistry for Drug Discovery

In modern drug discovery, the goal is to synthesize and test vast numbers of compounds quickly and efficiently. This compound is an ideal starting point, or scaffold, for the construction of compound libraries. d-nb.info

Scaffold for Library Synthesis: The reactive hydroxyl group provides a convenient handle for derivatization. Through parallel synthesis techniques, this alcohol can be reacted with a diverse set of building blocks (e.g., carboxylic acids to form esters, or alkyl halides to form ethers) to generate a large library of related but structurally distinct compounds. acs.orgpharmaceutical-technology.com

Building Block-Centric Design: In a building block-centric approach to library design, scaffolds like this compound are selected based on their desirable physicochemical properties and synthetic accessibility. acs.org The cyclopentyloxy and methoxy groups provide a specific substitution pattern that can be explored for its interaction with biological targets. By systematically varying the group attached to the benzylic oxygen, chemists can rapidly explore the structure-activity relationship (SAR) for a particular biological target. nih.gov These libraries are then subjected to high-throughput screening (HTS) to identify "hit" compounds with promising biological activity, which can be further optimized in hit-to-lead development programs. pharmaceutical-technology.com

Q & A

Basic Research Questions

Q. What are the recommended synthetic strategies for preparing 3-Cyclopentyloxy-4-methoxybenzyl alcohol, and how can reaction yields be optimized?

  • Methodological Answer : The synthesis typically involves alkylation of 4-methoxybenzyl alcohol derivatives with cyclopentyl halides under basic conditions. Optimization includes using anhydrous solvents (e.g., DMF or THF), catalytic agents like potassium carbonate, and controlled reaction temperatures (60–80°C) to minimize side reactions. Purification via column chromatography with ethyl acetate/hexane gradients improves yield and purity. For analogous benzyl ether syntheses, resin-supported methods (e.g., MBBA resin) have been employed for efficient separation .

Q. How should researchers characterize this compound to confirm structural integrity?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • 1H NMR : Identify aromatic protons (δ 6.7–7.2 ppm), methoxy singlet (δ ~3.8 ppm), and cyclopentyloxy multiplet (δ ~4.5–5.0 ppm).
  • 13C NMR : Confirm the benzyl alcohol carbon (δ ~65 ppm) and cyclopentyl carbons (δ ~25–35 ppm).
  • FT-IR : Detect O-H stretching (~3200–3400 cm⁻¹) and ether C-O bonds (~1100–1250 cm⁻¹).
  • Mass Spectrometry (EI/ESI) : Verify molecular ion peaks (e.g., [M+H]+ at m/z 238.3). Cross-reference with NIST spectral libraries for validation .

Q. What are the critical storage conditions to ensure the stability of this compound?

  • Methodological Answer : Store in airtight, light-resistant containers under inert gas (N₂/Ar) at 2–8°C. Avoid prolonged exposure to moisture or acidic/basic environments, as the benzyl ether linkage may hydrolyze. Stability tests under accelerated conditions (40°C/75% RH for 4 weeks) can predict degradation trends. Analogous compounds like 4-methoxybenzyl alcohol degrade via oxidation; thus, antioxidants (e.g., BHT) may be added .

Advanced Research Questions

Q. How can researchers optimize the cleavage of the benzyl ether group in polymer-supported syntheses using DDQ?

  • Methodological Answer : Cleavage with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is performed in dichloromethane/water (9:1 v/v) at 0–5°C to suppress side reactions. Monitor reaction progress via TLC (hexane:EtOAc 3:1) or HPLC (C18 column, acetonitrile/water gradient). Adjust DDQ stoichiometry (1.2–1.5 equiv.) based on resin loading density. Post-cleavage, neutralize with aqueous NaHCO₃ and extract with DCM. This method achieved >90% efficiency for MBBA resin .

Q. How does the cyclopentyloxy group influence solubility compared to other alkoxy-substituted benzyl alcohols?

  • Methodological Answer : The bulky cyclopentyl group reduces polarity, enhancing solubility in non-polar solvents (e.g., toluene, DCM) but limiting aqueous miscibility. Compare with 4-hydroxy-3-methoxybenzyl alcohol (logP ~1.2) versus this compound (predicted logP ~2.8 using ChemAxon). Solvent optimization for reactions may require co-solvents (e.g., THF/water mixtures) or surfactants. Experimental solubility data for analogs are available in Kanto Reagent catalogs .

Q. What mechanistic insights explain the regioselectivity of nucleophilic substitutions on this compound?

  • Methodological Answer : The electron-donating methoxy and cyclopentyloxy groups activate the aromatic ring toward electrophilic substitution at the ortho/para positions. Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model charge distribution and predict reactive sites. Experimental validation via nitration or bromination reactions shows preferential substitution at the 5-position (para to methoxy). Contrast with 4-methoxybenzyl alcohol, where steric hindrance from larger substituents alters reactivity .

Q. How do alternative protecting groups (e.g., PMB, Alloc) compare to cyclopentyloxy in stability and cleavage efficiency?

  • Methodological Answer : Conduct comparative studies using:

  • Acid Sensitivity : Test cleavage with TFA (0.1% v/v in DCM) for PMB ethers vs. DDQ for cyclopentyloxy.
  • Base Stability : Expose to 1M NaOH; cyclopentyloxy ethers show higher resistance than Alloc groups.
  • Orthogonality : Use sequential deprotection (e.g., PMB removed by DDQ, Alloc by Pd(0)). Data from polymer-supported syntheses indicate cyclopentyloxy offers superior stability under basic conditions but requires strong oxidants for cleavage .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Cyclopentyloxy-4-methoxybenzyl alcohol
Reactant of Route 2
Reactant of Route 2
3-Cyclopentyloxy-4-methoxybenzyl alcohol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.